2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Description
2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine core substituted with a 2-chlorophenyl group at position 2 and a carboxylic acid moiety at position 2. This compound belongs to the broader class of thiazolidine derivatives, which are characterized by a saturated five-membered ring containing one sulfur and one nitrogen atom. The 2-chlorophenyl substituent confers unique electronic and steric properties, influencing its reactivity and biological activity.
Thiazolidine derivatives are synthesized via cyclocondensation reactions between cysteine (or its derivatives) and aldehydes or ketones. Its structural features, such as the chlorinated aromatic ring and carboxylic acid group, make it a candidate for structure-activity relationship (SAR) studies compared to analogs with different substituents.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNONJXMGLSVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Reduction Reactions
Thiazolidine derivatives can undergo reduction reactions, which may yield various products depending on the reducing agent used. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution Reactions
The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorophenyl group can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Biomarker Formation
2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid has been identified as a potential biomarker for exposure to 2-chlorobenzalmalononitrile (CS) gas. This occurs through the rapid hydrolysis of CS to 2-chlorobenzaldehyde, which reacts with cysteine to form the thiazolidine derivative .
Table 2: Biomarker Formation Reaction
| Reactant | Product | Conditions |
|---|---|---|
| CS Gas | 2-Chlorobenzaldehyde | Rapid Hydrolysis |
| 2-Chlorobenzaldehyde + Cysteine | 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid | Physiological Conditions |
Analytical Techniques for Characterization
The characterization of 2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves various analytical techniques:
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IR Spectroscopy : Shows absorption bands for the carboxylic acid group and the thiazolidine ring.
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NMR Spectroscopy : Provides detailed structural information, including the stereochemistry of the thiazolidine ring.
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Mass Spectrometry : Confirms the molecular weight and fragmentation patterns.
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| IR Spectroscopy | Functional Group Identification |
| NMR Spectroscopy | Structural and Stereochemical Details |
| Mass Spectrometry | Molecular Weight and Fragmentation Patterns |
Scientific Research Applications
Biomarker Development
Recent studies have highlighted the potential of 2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid as a biomarker for exposure to chemical agents such as 2-chlorobenzalmalononitrile (CS) gas. Research indicates that CS gas undergoes rapid hydrolysis to form 2-chlorobenzaldehyde, which then reacts with endogenous cysteine to produce the thiazolidine-4-carboxylic acid adduct. This adduct can be detected in biological samples, providing a means to assess exposure levels in individuals who may have been inadvertently exposed to CS gas .
Medicinal Chemistry and Anticancer Activity
The thiazolidine-4-carboxylic acid derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of thiazolidine-4-one have exhibited significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting that the thiazolidine scaffold may be a valuable template for developing new anticancer agents .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cancer Type | Inhibition Rate (%) |
|---|---|---|
| This compound | Leukemia (MOLT-4) | 84.19 |
| This compound | CNS (SF-295) | 72.11 |
Analytical Applications
The compound has also been utilized in high-performance liquid chromatography (HPLC) methods for the simultaneous determination of plasma levels of various thiols and thiazolidine derivatives. The analytical method involves derivatization techniques that enhance the detection of low molecular weight thiols and their derivatives, making it a useful tool in clinical and biochemical research .
Case Study 1: Exposure Assessment for CS Gas
A study developed a novel method using liquid chromatography-mass spectrometry to quantify the levels of the thiazolidine adduct formed from CS gas exposure. The findings indicated that over 90% of CS was converted into the reactive intermediate within 20 minutes under physiological conditions. This rapid formation highlights the potential for using this compound as a dosimeter for assessing exposure levels in clinical settings .
Case Study 2: Anticancer Screening
In another investigation, several thiazolidine derivatives were screened against multiple cancer cell lines as part of a drug discovery program. The results demonstrated that compounds derived from the thiazolidine-4-carboxylic acid framework showed significant cytotoxicity against leukemia and CNS tumors, indicating their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The chlorine atom on the phenyl ring can participate in halogen bonding, further stabilizing the interaction with molecular targets.
Comparison with Similar Compounds
Table 1: Comparison of Thiazolidine-4-Carboxylic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂): Enhance antimicrobial potency. The 4-nitrophenyl derivative exhibited superior activity against MRSA, attributed to increased electrophilicity and membrane penetration .
- Electron-Donating Groups (e.g., OH, OCH₃): Improve antioxidant capacity. The 4-hydroxyphenyl analog showed the highest radical scavenging activity due to phenolic hydrogen donation .
- Chlorine Substitution: The 2-chlorophenyl derivative displayed moderate antimicrobial activity but notable tyrosinase inhibition, suggesting dual functionality .
Physicochemical and Analytical Properties
Table 2: Physicochemical Data for Selected Derivatives
Key Observations :
- Chromatographic Behavior: Derivatives with polar substituents (e.g., OH, NO₂) require gradient elution for HPLC separation due to increased polarity .
- Spectroscopic Signatures : The N-H stretching vibration in nitro-substituted derivatives (1571–1580 cm⁻¹) confirms ring saturation and hydrogen bonding .
Pharmacological and Toxicological Profiles
- Antimicrobial Activity: The 4-nitrophenyl derivative outperformed the 2-chlorophenyl analog against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values of 4 μg/mL vs. 16 μg/mL .
Biological Activity
2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and potential anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazolidine ring with a carboxylic acid group and a chlorophenyl substituent, which contributes to its biological activity. The presence of the chlorine atom enhances lipophilicity and may improve pharmacokinetic properties through halogen bonding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, demonstrating notable effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 µg/ml |
| Escherichia coli | >5000 µg/ml |
| Pseudomonas aeruginosa | 1250 µg/ml |
| Klebsiella pneumoniae | 2500 µg/ml |
| Bacillus subtilis | 500 µg/ml |
These results indicate that the compound exhibits varying degrees of antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. Research indicates that it can inhibit fungal growth effectively, with MIC values comparable to those of standard antifungal agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Interaction : The thiazolidine ring interacts with enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds with target proteins, enhancing binding affinity.
- Halogen Bonding : The chlorine atom on the phenyl ring may stabilize interactions with molecular targets through halogen bonding .
Case Studies and Research Findings
- Antiviral Potential : A study investigated the antiviral activity of thiazolidine derivatives against avian influenza virus (AIV) and infectious bronchitis virus (IBV). The compound exhibited promising results with IC50 values indicating potent antiviral effects .
- Oxidative Stress Defense : Research has shown that thiazolidine derivatives can enhance cellular growth while reducing intracellular reactive oxygen species (ROS) levels. This suggests a role in protecting cells from oxidative damage .
- Therapeutic Applications : The compound has been explored for its potential in treating various diseases due to its multifaceted biological activities. Its ability to modulate enzyme activity positions it as a candidate for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
